![molecular formula C41H62O13 B14782124 3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one” is a complex organic molecule with multiple functional groups, including hydroxyl groups, oxane rings, and a decahydrocyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, functional group modifications, and the introduction of side chains. Common synthetic routes may include:
Formation of the core structure: This could involve cyclization reactions, such as Diels-Alder reactions or intramolecular aldol condensations.
Functional group modifications: Hydroxyl groups and oxane rings may be introduced through selective oxidation and glycosylation reactions.
Introduction of side chains: This may involve alkylation or acylation reactions under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Use of catalysts: Catalysts such as Lewis acids or transition metal complexes may be used to enhance reaction rates and selectivity.
Purification techniques: Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its reactions can be studied to understand the mechanisms of various organic reactions.
Biology
Biological activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceutical applications: Due to its complex structure, the compound may be explored for its potential therapeutic effects in treating various diseases.
Industry
Material science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets and pathways. This may involve:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathway modulation: It may influence various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Steroids: Compounds with a similar decahydrocyclopenta[a]phenanthrene core, such as cholesterol or steroid hormones.
Glycosides: Compounds with similar glycosylation patterns, such as cardiac glycosides.
Uniqueness
Functional group diversity: The compound’s unique combination of functional groups, including hydroxyl groups, oxane rings, and a decahydrocyclopenta[a]phenanthrene core, distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C41H62O13 |
|---|---|
Poids moléculaire |
762.9 g/mol |
Nom IUPAC |
3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C41H62O13/c1-18(2)26-13-23(42)20(16-50-26)30-24(43)14-39(6)27-11-9-21-22(41(27,8)28(45)15-40(30,39)7)10-12-29(38(21,4)5)53-37-35(32(47)25(44)17-51-37)54-36-34(49)33(48)31(46)19(3)52-36/h9,13,18-20,22,24-25,27,29-37,43-44,46-49H,10-12,14-17H2,1-8H3/t19?,20?,22?,24?,25?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41-/m0/s1 |
Clé InChI |
WUJNUALYIOXABA-BOQFLSHISA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4C(=CCC5[C@]4(C(=O)C[C@]6([C@]5(CC(C6C7COC(=CC7=O)C(C)C)O)C)C)C)C3(C)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7COC(=CC7=O)C(C)C)O)C)C)C)C3(C)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


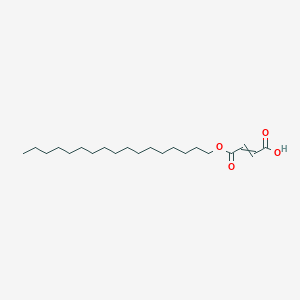
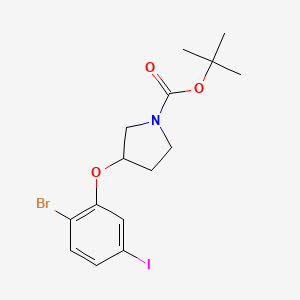
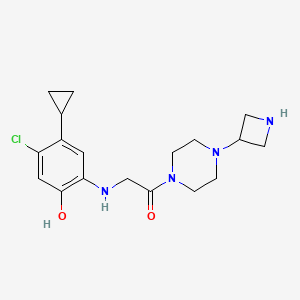
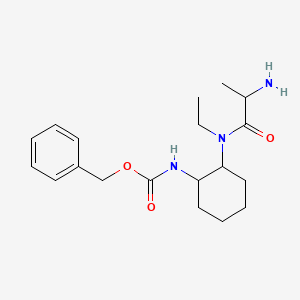
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
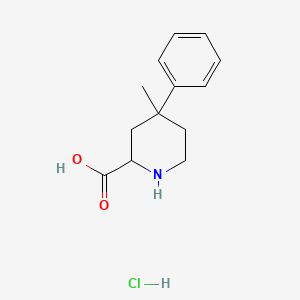
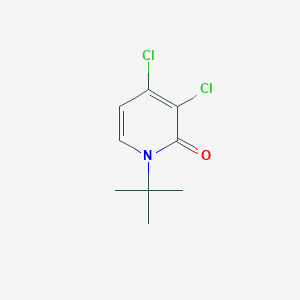
![Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14782099.png)
![1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate](/img/structure/B14782101.png)
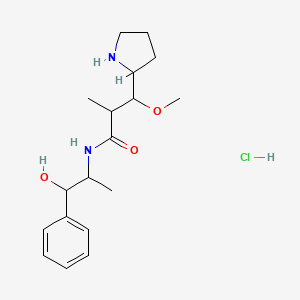
![3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride](/img/structure/B14782109.png)
![1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B14782110.png)

![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14782114.png)
